4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine
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Overview
Description
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C12H14F3NO and a molecular weight of 245.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with cyclopropoxy and isopropyl substituents. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine involves multiple steps, typically starting with the preparation of the pyridine ring followed by the introduction of the trifluoromethyl, cyclopropoxy, and isopropyl groups. Common synthetic routes include:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Cyclopropoxy and Isopropyl Substitution: The cyclopropoxy and isopropyl groups can be introduced through nucleophilic substitution reactions using corresponding alkyl halides and appropriate bases.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.
4-(Trifluoromethyl)pyridine: Utilized in various chemical reactions and as a building block in organic synthesis.
Uniqueness
4-Cyclopropoxy-3-isopropyl-5-(trifluoromethyl)pyridine is unique due to the presence of both cyclopropoxy and isopropyl groups, which impart distinct physicochemical properties and biological activities. These features differentiate it from other trifluoromethylpyridine derivatives and contribute to its specific applications in research and industry .
Properties
Molecular Formula |
C12H14F3NO |
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Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-propan-2-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO/c1-7(2)9-5-16-6-10(12(13,14)15)11(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI Key |
LNRGOAWLEDODFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1OC2CC2)C(F)(F)F |
Origin of Product |
United States |
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